N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound that contains several functional groups, including a benzofuran, an oxadiazole, and a carboxamide . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The molecular structure of “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is complex, featuring a benzofuran ring, an oxadiazole ring, and a carboxamide group. The benzofuran ring is a common structural element in many biologically active compounds . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2).Scientific Research Applications
- Benzofuran derivatives, including the compound , have shown promising antimicrobial properties. Researchers have explored their potential as novel agents against bacterial and fungal infections . Further studies could investigate their mechanism of action and optimize their efficacy.
- Benzofuran-based compounds have been investigated for their effects on neurotransmitter release. For instance, 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs that influence the release of dopamine, norepinephrine, and serotonin in the brain . Understanding their interactions with neural receptors could lead to therapeutic applications.
- Chalcone compounds containing benzofuran moieties have emerged as important candidates in cancer research. Novel chalcones, such as 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones, exhibit anticancer activity . Investigating their mechanisms of action and exploring their potential as targeted therapies is crucial.
- The crystal structures of benzofuran-based compounds provide valuable insights into their properties. Researchers have synthesized and characterized these compounds using single-crystal X-ray diffraction. By analyzing their conformations, intermolecular interactions, and packing arrangements, scientists gain a deeper understanding of their behavior .
Antimicrobial Activity
Neurotransmitter Modulation
Anticancer Potential
Crystal Engineering and Structural Studies
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran compounds are known to interact with their targets in a way that modulates their function, leading to their biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it can be inferred that multiple pathways may be affected .
Result of Action
The biological activities associated with benzofuran compounds suggest that their action can lead to a variety of cellular responses .
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12(8-5-6-8)15-14-17-16-13(20-14)11-7-9-3-1-2-4-10(9)19-11/h1-4,7-8H,5-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYKLOGFBQFCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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